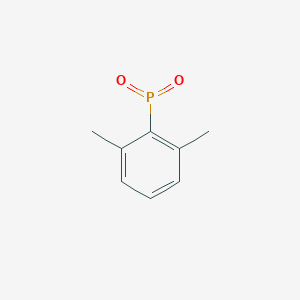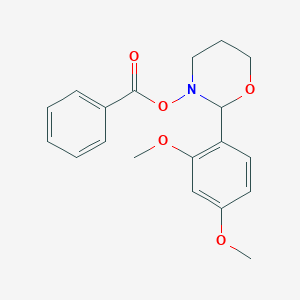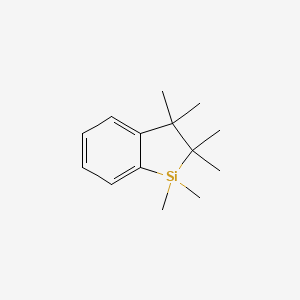![molecular formula C5H4BrN B14387188 3-Bromobicyclo[1.1.0]butane-1-carbonitrile CAS No. 87712-20-7](/img/structure/B14387188.png)
3-Bromobicyclo[1.1.0]butane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobicyclo[1.1.0]butane-1-carbonitrile is a compound that belongs to the class of bicyclo[1.1.0]butanes, which are known for their highly strained ring systems. The unique structure of bicyclo[1.1.0]butane, characterized by two cyclopropane rings fused through a common carbon-carbon bond, imparts significant strain energy to the molecule. This strain makes the compound highly reactive and valuable in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile typically involves the treatment of 1,3-dibromocyclobutanecarbonitrile with magnesium in tetrahydrofuran (THF). This reaction proceeds through a dehalogenation process, where magnesium acts as a reducing agent to remove the bromine atoms, resulting in the formation of the desired bicyclo[1.1.0]butane structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.0]butane derivatives.
Ring-Opening Reactions: Due to the high strain energy, the bicyclo[1.1.0]butane ring can undergo ring-opening reactions, leading to the formation of cyclobutane or other ring systems
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium or other transition metal catalysts for facilitating ring-opening reactions.
Major Products:
- Substituted bicyclo[1.1.0]butane derivatives.
- Cyclobutane derivatives from ring-opening reactions .
Aplicaciones Científicas De Investigación
3-Bromobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with strained ring systems.
Biology: Investigated for its potential as a bioisostere in drug design, where its unique structure can mimic other functional groups.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials that require high strain energy for their reactivity
Mecanismo De Acción
The mechanism of action of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile is primarily driven by its high strain energy. The strain in the bicyclo[1.1.0]butane ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a covalent warhead in bioconjugation processes, where it forms covalent bonds with target molecules, such as proteins or nucleic acids .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Spiropentane: Another strained ring system with unique reactivity.
Uniqueness: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile stands out due to the presence of the bromine and nitrile functional groups, which enhance its reactivity and provide additional synthetic handles for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
Número CAS |
87712-20-7 |
|---|---|
Fórmula molecular |
C5H4BrN |
Peso molecular |
158.00 g/mol |
Nombre IUPAC |
3-bromobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4BrN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
Clave InChI |
WTFNJIXZXXCFCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)






![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)


![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

